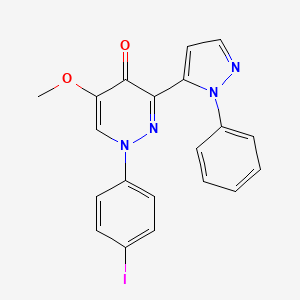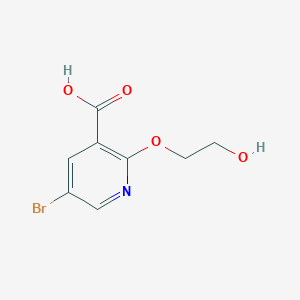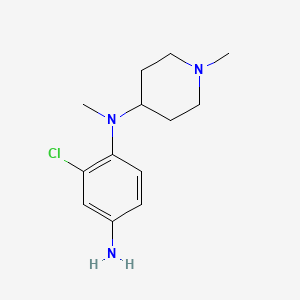![molecular formula C28H34N4O3S B13994675 1-[[2-[1,2-Bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea CAS No. 79797-47-0](/img/structure/B13994675.png)
1-[[2-[1,2-Bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(3-methylphenyl)amino]thioxomethyl]hydrazide is a complex organic compound with a unique structure that includes glycine, methoxyphenyl, and thioxomethyl groups
Méthodes De Préparation
The synthesis of Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(3-methylphenyl)amino]thioxomethyl]hydrazide involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(3-methylphenyl)amino]thioxomethyl]hydrazide has been studied for its potential applications in several scientific fields. In chemistry, it is used as a reagent in organic synthesis. In biology, it has been investigated for its potential as a biochemical probe. In medicine, it is being explored for its therapeutic potential due to its unique chemical structure .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thioxomethyl group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(3-methylphenyl)amino]thioxomethyl]hydrazide stands out due to its unique combination of functional groups. Similar compounds include other glycine derivatives and methoxyphenyl-containing compounds.
Propriétés
Numéro CAS |
79797-47-0 |
|---|---|
Formule moléculaire |
C28H34N4O3S |
Poids moléculaire |
506.7 g/mol |
Nom IUPAC |
1-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C28H34N4O3S/c1-5-25(20-9-13-23(34-3)14-10-20)27(21-11-15-24(35-4)16-12-21)29-18-26(33)31-32-28(36)30-22-8-6-7-19(2)17-22/h6-17,25,27,29H,5,18H2,1-4H3,(H,31,33)(H2,30,32,36) |
Clé InChI |
LMDCVNAJEBPHCR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NCC(=O)NNC(=S)NC3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)
![4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13994605.png)

![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)



![2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one](/img/structure/B13994651.png)
![Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13994654.png)


![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B13994667.png)

